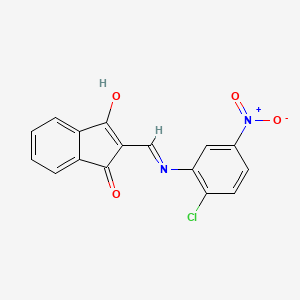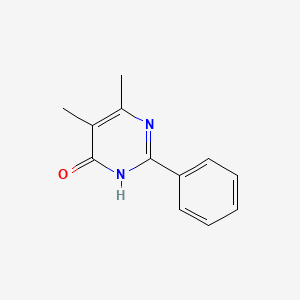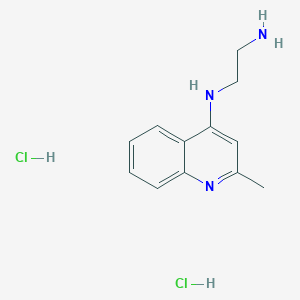![molecular formula C14H13NO2 B1531008 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 113866-60-7](/img/structure/B1531008.png)
2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol
Overview
Description
“2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” is a phenolic compound. It is predominantly used as a flavoring agent in food products and beverages. Owing to its antioxidant and anti-inflammatory activities, it is commonly used in cosmetics, dentistry, and traditional medicine .
Synthesis Analysis
The synthesis of similar compounds involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular formula of a similar compound, 2-Methoxy-4-vinylphenol, is C9H10O2. The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Phenolic compounds like “this compound” have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The oxidative degradation of phenols and substituted phenols in the water and atmosphere is a major degradation mechanism .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The physico-chemical properties of a similar compound, Eugenol, were calculated using acdlab/chemsketch .Scientific Research Applications
Spin Interaction in Zinc Complexes
Research by Orio et al. (2010) explored the spin interaction within octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including derivatives similar to the compound . These complexes were characterized by X-ray diffraction, revealing a zinc ion within an octahedral environment. The study focused on the oxidation processes of phenolates into phenoxyl radicals, offering insights into their stability and magnetic properties, which could be relevant in the development of magnetic materials or catalysts (Orio et al., 2010).
Fluoroionophores for Metal Detection
Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which could chelate metal ions like Zn²⁺. This research suggests potential applications in metal ion sensing and detection in various environments, demonstrating the compound's ability to identify Zn²⁺ from different salts (Hong et al., 2012).
Tetranuclear Lanthanide(III) Complexes
Goura et al. (2014) synthesized tetranuclear lanthanide(III) complexes with unique seesaw geometry. These complexes, which involve coordination of similar phenolic derivatives, displayed weak antiferromagnetic coupling, suggesting applications in materials science, particularly in magnetic materials and lanthanide coordination chemistry (Goura et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) carried out molecular docking and quantum chemical calculations on derivatives, providing insights into their molecular structure and potential interactions with biological molecules. Such studies are foundational for drug design and understanding compound interactions at the molecular level (Viji et al., 2020).
Anti-Corrosion Characteristics
Satpati et al. (2020) examined the adsorption and anti-corrosion characteristics of vanillin Schiff bases on mild steel. The study revealed the potential of similar compounds in corrosion inhibition, which is critical for protecting materials in industrial applications (Satpati et al., 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor . The nature of these interactions is primarily inhibitory, leading to a decrease in the activation of STAT3, p38, and monoamine oxidase B (MAO-B) .
Cellular Effects
The compound has shown to have significant effects on various types of cells and cellular processes. For instance, this compound has been found to ameliorate dopamine depletion in the striatum and reduce inflammatory marker elevation in primary cultured neurons . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it acts as a selective inhibitor of STAT3, leading to a decrease in the activation of STAT3, p38, and MAO-B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed to decrease MPTP-induced behavioral impairments in rotarod, pole, and gait tests over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, the compound was administered at a dosage of 5 mg/kg in drinking water for 1 month, which led to a decrease in MPTP-induced behavioral impairments .
Metabolic Pathways
Given its role as a STAT3 inhibitor, it is likely involved in pathways related to inflammation and immune response .
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLMIHYEJEBJQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)

![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)


![4-[4-(Benzyloxy)phenoxy]piperidine hydrochloride](/img/structure/B1530934.png)


![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)


![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)
